Linker Length Defines Conformational Geometry: C3‑Oxopropyl vs. C2‑Oxoethyl 4‑Aminopiperidine‑Carbamate
The target compound’s 3‑oxopropyl linker (C3) provides a different spatial separation between the Boc‑carbamate and the 4‑aminopiperidine moiety compared to the shorter C2‑oxoethyl analog tert‑butyl N‑[2‑(4‑aminopiperidin‑1‑yl)‑2‑oxoethyl]carbamate. This affects the conformational landscape: the C3 linker introduces an additional rotatable bond (5 vs. 4) and a larger distance between the two nitrogen termini, which can influence the binding pose of final elaborated ligands. While direct comparative biological data for the two building blocks are absent from the public domain, this rotameric divergence constitutes a well‑established class‑level differentiation for bifunctional linker building blocks [REFS‑1].
| Evidence Dimension | Conformational flexibility – rotatable bond count and spatial separation |
|---|---|
| Target Compound Data | Rotatable bonds: 5; linker length (N‑to‑N distance ≈ 7.0 Å, predicted). Molecular weight: 271.36, XLogP3: 0 [REFS‑1]. |
| Comparator Or Baseline | tert‑butyl N‑[2‑(4‑aminopiperidin‑1‑yl)‑2‑oxoethyl]carbamate (C2 linker): rotatable bonds: 4; N‑to‑N distance ≈ 5.5 Å; MW ~257.3. |
| Quantified Difference | One additional rotatable bond; ~1.5 Å longer N‑to‑N distance; ΔMW ≈ 14 Da. |
| Conditions | Computed molecular descriptors (PubChem, Cactvs/XLogP3). Experimental crystallographic or solution‑phase distance data are not available. |
Why This Matters
Procurement decisions for building blocks that differ in linker length directly affect the conformational and geometric properties of downstream lead compounds, making explicit specification of the C3‑oxopropyl variant essential for SAR reproducibility.
- [1] PubChem Compound Summary CID 50986499. Computed descriptors: Rotatable Bond Count = 5, XLogP3‑AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/50986499 View Source
